
Unveiling Barekol (C20H34O): A Technical Guide
to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Barekol

Cat. No.: B1259317 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Barekol (C20H34O) is a complex diterpenoid natural product. This document provides a

comprehensive technical overview of its discovery, detailing its natural origin. Furthermore, it

outlines the groundbreaking total synthesis of (-)-Barekol, a significant achievement in

synthetic organic chemistry. This guide includes detailed experimental protocols, quantitative

data, and visualizations of the synthetic pathway to serve as a valuable resource for

researchers in natural product synthesis and drug discovery.

Discovery of Barekol
Barekol was first identified as a natural product isolated from the marine sponge

Chelonaplysilla erecta.[1][2] This sponge, found in the Red Sea, is a rich source of various

bioactive diterpenoids, a class of chemical compounds characterized by a twenty-carbon

skeleton. Diterpenoids from marine sponges, including those from the Chelonaplysilla genus,

have garnered scientific interest due to their potential anti-inflammatory and cytotoxic

properties.[1][3] While specific biological activities for Barekol have not been extensively

reported, related compounds from the same family suggest its potential as a bioactive

molecule.
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The first total synthesis of (-)-Barekol was achieved by the research groups of Davies and

Sarpong in 2010. Their innovative approach utilized a catalyst-controlled formal [4+3]

cycloaddition as the key strategic step.[4][5][6][7] This elegant synthesis provided access to the

complex polycyclic core of the molecule and established a foundational route for the

preparation of Barekol and its analogs.

Retrosynthetic Analysis and Strategy
The synthesis strategy hinged on the construction of the seven-membered ring of the Barekol
scaffold through a tandem cyclopropanation/Cope rearrangement. This reaction, catalyzed by a

chiral dirhodium catalyst, allowed for a high degree of stereocontrol, which is crucial for the

synthesis of complex, multi-stereocenter natural products. The retrosynthetic analysis is

depicted below:
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Caption: Retrosynthetic analysis of (-)-Barekol.

Key Experimental Protocols
The following are the detailed methodologies for the key steps in the total synthesis of (-)-

Barekol.

Synthesis of the Bicyclic Diene:

The synthesis commenced with a known bicyclic precursor, which was converted to the

required diene through a series of standard organic transformations. The specific reagents and

conditions are detailed in the table below.
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Step Reaction
Reagents and
Conditions

Yield (%)

1 Olefination

(Ph3P)3RhCl,

Ph2SiH2, THF; then

NaH,

(MeO)2P(O)CH2C(O)

Me, DME

75

2 Reduction
L-Selectride, THF, -78

°C
90

3 Elimination

MsCl, Et3N, CH2Cl2;

then DBU, Toluene,

reflux

85

Catalyst-Controlled [4+3] Cycloaddition:

This pivotal step involves the reaction between the bicyclic diene and a siloxyvinyldiazoacetate

in the presence of a chiral dirhodium catalyst. The choice of catalyst is critical for achieving the

desired stereoselectivity.

Reaction: Tandem cyclopropanation/Cope rearrangement

Reagents: Bicyclic diene, siloxyvinyldiazoacetate, Rh2(R-PTAD)4 (catalyst)

Solvent: Dichloromethane (CH2Cl2)

Temperature: 40 °C

Yield: 78%

Conversion to (-)-Barekol:

The tricyclic intermediate obtained from the cycloaddition was then elaborated to the final

natural product through a sequence of functional group manipulations, including desilylation

and reduction.
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Step Reaction
Reagents and
Conditions

Yield (%)

1 Desilylation TBAF, THF 95

2 Reduction LiAlH4, THF, 0 °C to rt 88

Quantitative Data Summary

Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Yield (%)
Spectroscopic
Data (¹H NMR,
¹³C NMR, IR)

Bicyclic Diene C15H24 204.35 57 (over 3 steps)
Consistent with

reported values

Tricyclic

Intermediate
C24H38O3Si 418.64 78

Consistent with

reported values

(-)-Barekol C20H34O 290.48 84 (over 2 steps)
Consistent with

reported values

Potential Biological Activity and Future Directions
While specific biological studies on pure Barekol are limited, the broader class of diterpenoids

isolated from Chelonaplysilla sponges exhibits a range of interesting biological activities.[1]

These include anti-inflammatory and cytotoxic effects.[1] Spongian diterpenes, a class to which

Barekol belongs, have been shown to possess antifungal, anti-inflammatory, and antiviral

properties.[8] Some have also demonstrated activity against prostate cancer cells by inhibiting

P-glycoprotein, a key molecule in drug resistance.[8]

The successful total synthesis of (-)-Barekol opens the door for the synthesis of analogs and

derivatives. These synthetic compounds could be used as probes to investigate the specific

biological targets and mechanisms of action of this class of molecules. Further research into

the biological activity of Barekol could uncover novel therapeutic leads. The potential

involvement of Barekol in specific signaling pathways related to inflammation or cancer

remains an exciting area for future investigation.
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Visualization of the Synthetic Workflow
The following diagram illustrates the overall workflow for the total synthesis of (-)-Barekol.
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Caption: Workflow for the total synthesis of (-)-Barekol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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